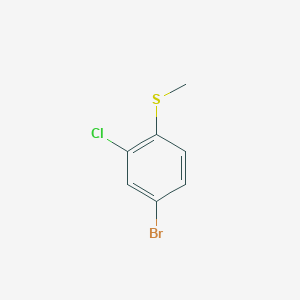

1-Bromo-3-chloro-4-(methylthio)benzene, 95%

Vue d'ensemble

Description

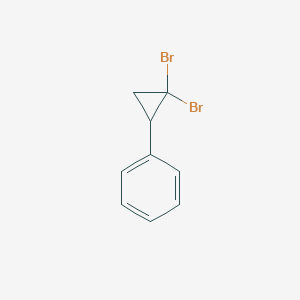

1-Bromo-3-chloro-4-(methylthio)benzene is a chemical compound with the molecular formula C7H6BrClS and a molecular weight of 237.54 . It is a derivative of benzene, which is a simple aromatic ring with bromine, chlorine, and a methylthio group as substituents .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-4-(methylthio)benzene consists of a benzene ring with bromine, chlorine, and a methylthio group as substituents . The exact 3D structure can be viewed using computational chemistry software .Chemical Reactions Analysis

1-Bromo-3-chlorobenzene, a similar compound, undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, and this reaction is strongly accelerated by electron-withdrawing substituents .Applications De Recherche Scientifique

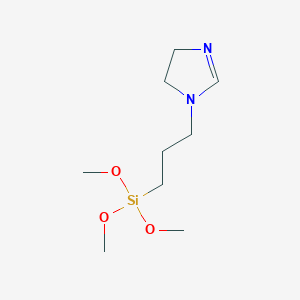

Reagent-modulated Site Selectivities

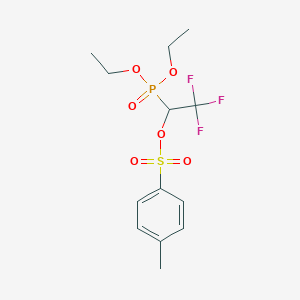

"1-Bromo-3-chloro-4-(methylthio)benzene" participates in reagent-modulated optional site selectivities during the metalation of halobenzotrifluorides. This process demonstrates how positional ambiguities in chemical structures can be exploited to establish optional site selectivities, leading to the selective synthesis of halogenated and trifluoromethylated aromatic compounds under controlled conditions (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Tetra(Methylthio)Thianthren

It serves as a precursor in the synthesis of tetra(methylthio)thianthren, illustrating its role in complex organic synthesis processes that contribute to the development of new organic molecules with potential applications in materials science and pharmaceuticals (Dötze & Klar, 1991).

Friedel–Crafts Chemistry

This compound is involved in Friedel–Crafts alkylation reactions, demonstrating its utility in the synthesis of alkylated aromatic compounds. Such reactions are fundamental in organic chemistry, with applications ranging from the production of fine chemicals to pharmaceuticals (Albar, Khalaf, & Bahaffi, 1997).

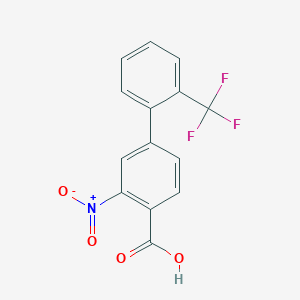

Ozone-mediated Nitration

Chloro- and bromo-benzenes, including derivatives of "1-Bromo-3-chloro-4-(methylthio)benzene," undergo ozone-mediated nitration with nitrogen dioxide at low temperatures. This process yields nitro derivatives with high ortho-directing trends, highlighting the compound's role in the synthesis of nitroaromatics with specific substitution patterns (Suzuki & Mori, 1994).

Addition Reactions with Allylaromatics

It also participates in sodium dithionite initiated addition reactions with allylaromatics, facilitating the synthesis of conjugated dienes substituted with terminal CF3 groups. This showcases its role in creating compounds with significant potential in material science and organic electronics (Ignatowska & Dmowski, 2006).

Metallation Reactions

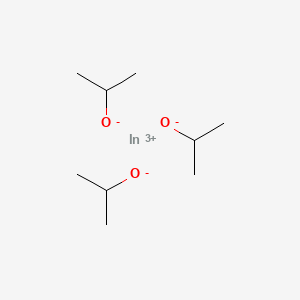

The metallation reaction of bromo(alkylthio)benzenes, including "1-Bromo-3-chloro-4-(methylthio)benzene," demonstrates its utility in synthesizing various substituted aromatic compounds through metal-hydrogen exchange reactions. This contributes to the development of a broad range of chemical intermediates used in further synthetic applications (Cabiddu et al., 2004).

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWPJFTHPGRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721113 | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-82-6 | |

| Record name | 4-Bromo-2-chloro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]](/img/structure/B6328321.png)

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)